

Potential applications of (3-(Trifluoromethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-(Trifluoromethyl)pyridin-2-yl)methanol

Cat. No.: B143819

[Get Quote](#)

An In-depth Technical Guide to **(3-(Trifluoromethyl)pyridin-2-yl)methanol**: Synthesis, Reactivity, and Applications

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl group (CF₃), in particular, imparts a unique combination of electronic and steric properties that can profoundly enhance a molecule's metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of **(3-(Trifluoromethyl)pyridin-2-yl)methanol**, a versatile building block that leverages these advantages. We will explore its synthesis, detail its key chemical transformations, and present its current and potential applications for researchers, chemists, and drug development professionals. This document is designed to be a practical resource, bridging fundamental chemical principles with actionable experimental insights.

Section 1: Physicochemical Profile and Synthesis

A thorough understanding of a molecule's intrinsic properties and its synthetic accessibility is fundamental to its effective application.

Physicochemical Properties

(3-(Trifluoromethyl)pyridin-2-yl)methanol is a white to off-white solid at room temperature. The molecule's character is dominated by the interplay between the basic pyridine nitrogen, the strongly electron-withdrawing trifluoromethyl group, and the reactive primary alcohol.

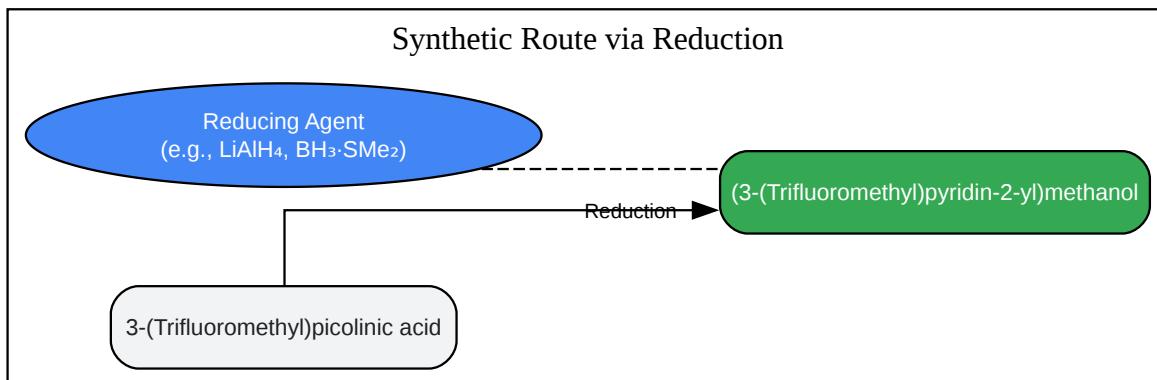

Expertise & Experience Insight: The potent electron-withdrawing nature of the CF₃ group at the 3-position significantly reduces the electron density of the pyridine ring. This has a pronounced effect on the basicity of the ring nitrogen, lowering its pK_a relative to unsubstituted pyridine. This reduced basicity is a critical factor to consider during reaction design, particularly in acid-catalyzed processes or when the nitrogen is intended to act as a ligand.

Table 1: Key Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ F ₃ NO	[1]
Molecular Weight	177.12 g/mol	[1]
IUPAC Name	[3-(trifluoromethyl)pyridin-2-yl]methanol	[2]
CAS Number	131747-44-9	[3]
Appearance	White to off-white solid	N/A
Melting Point	Data not consistently reported	N/A
Boiling Point	~113-115 °C	
Density	~1.276 g/mL at 25 °C	
Solubility	Soluble in common organic solvents (e.g., methanol, DCM, THF)	N/A

Synthesis

The most direct and common synthetic route to **(3-(Trifluoromethyl)pyridin-2-yl)methanol** involves the reduction of a carbonyl group at the 2-position of the pyridine ring. The commercially available 3-(trifluoromethyl)picolinic acid is an ideal starting material for this transformation.

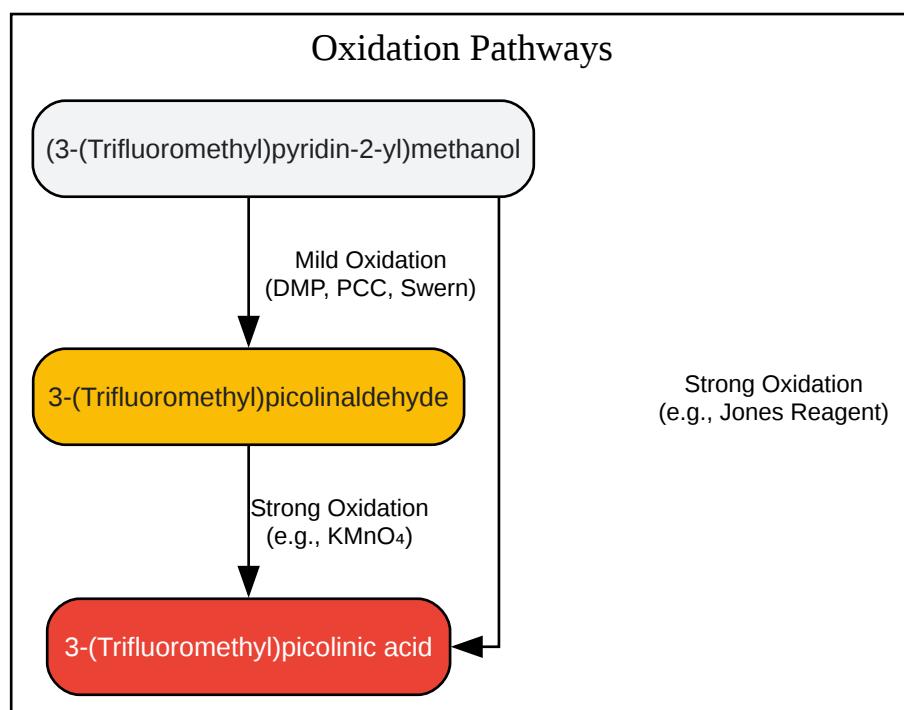
[Click to download full resolution via product page](#)

Caption: A common synthetic pathway to the target compound.

Experimental Protocol: Reduction of 3-(Trifluoromethyl)picolinic Acid with Borane Dimethyl Sulfide Complex

- Setup: A dry, three-necked, 250 mL round-bottom flask is equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. The system is purged with dry nitrogen.
- Starting Material: 3-(Trifluoromethyl)picolinic acid (10.0 g, 52.3 mmol, 1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF, 100 mL) and the solution is cooled to 0 °C in an ice-water bath.
- Reagent Addition: Borane dimethyl sulfide complex (BH₃·SMe₂, ~10 M, 7.8 mL, 78.5 mmol, 1.5 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
- Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
- Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding methanol (20 mL) dropwise to destroy excess borane. Vigorous gas evolution will be observed.

- **Workup:** The solvent is removed under reduced pressure. The resulting residue is dissolved in 1 M aqueous HCl (50 mL) and washed with diethyl ether (2 x 30 mL). The aqueous layer is then carefully basified to pH ~8 with solid sodium bicarbonate.
- **Extraction & Purification:** The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated in vacuo to yield the crude product. Purification by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) affords the pure **(3-(Trifluoromethyl)pyridin-2-yl)methanol**.


Trustworthiness Note: This protocol describes a robust and scalable procedure. The slow, controlled addition of the reducing agent and the quenching with methanol are critical safety steps to manage the highly exothermic reactions and the production of flammable hydrogen gas.

Section 2: Core Reactivity and Synthetic Utility

The utility of **(3-(Trifluoromethyl)pyridin-2-yl)methanol** as a building block stems from the versatile reactivity of its primary alcohol functional group.

Oxidation to Aldehyde and Carboxylic Acid

The primary alcohol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, providing access to a new set of reactive intermediates. The choice of oxidant dictates the final product.

[Click to download full resolution via product page](#)

Caption: Oxidation states accessible from the primary alcohol.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation to 3-(Trifluoromethyl)picolinaldehyde

- Setup: Under a nitrogen atmosphere, **(3-(Trifluoromethyl)pyridin-2-yl)methanol** (1.77 g, 10.0 mmol, 1.0 eq) is dissolved in anhydrous dichloromethane (DCM, 50 mL) in a round-bottom flask.
- Reagent Addition: Dess-Martin periodinane (4.68 g, 11.0 mmol, 1.1 eq) is added in one portion at room temperature.
- Reaction: The mixture is stirred at room temperature for 2-3 hours, monitoring the reaction progress by TLC until the starting material is consumed.
- Workup: The reaction is quenched by adding a saturated aqueous solution of sodium bicarbonate (25 mL) and a 10% aqueous solution of sodium thiosulfate (25 mL). The mixture is stirred vigorously for 15 minutes until the layers are clear.

- Extraction & Purification: The layers are separated, and the aqueous phase is extracted with DCM (2 x 25 mL). The combined organic layers are washed with saturated sodium bicarbonate, then brine, dried over Na_2SO_4 , and concentrated. The crude product, 3-(trifluoromethyl)picolinaldehyde[4][5], is purified by flash chromatography.

Causality Behind Experimental Choices: DMP is selected as a mild oxidant that reliably stops at the aldehyde stage without over-oxidation to the carboxylic acid. It is also experimentally convenient as the reaction can be run at room temperature with a simple workup procedure.

Activation of the Hydroxyl Group

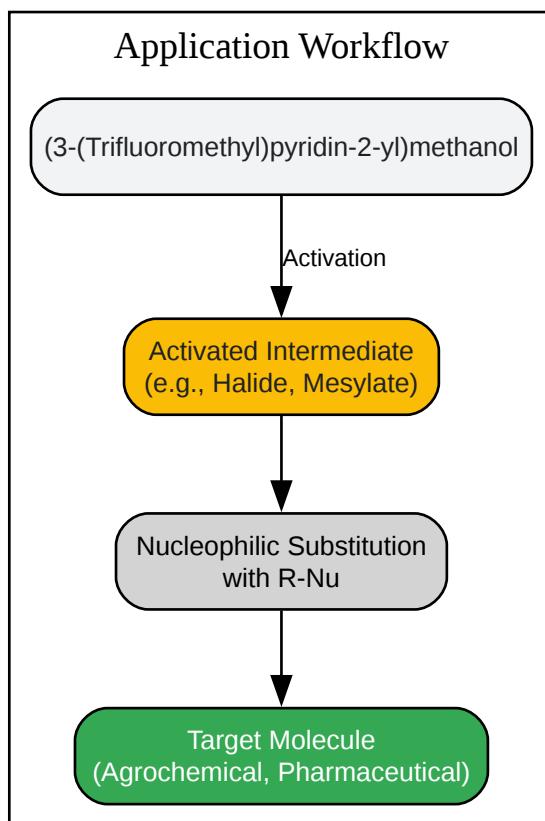

For nucleophilic substitution reactions, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by converting it to a halide or a sulfonate ester. This transformation is pivotal for integrating the (3-(trifluoromethyl)pyridin-2-yl)methyl moiety into more complex molecular frameworks.

Table 2: Common Reagents for Hydroxyl Group Activation

Reagent	Product	Leaving Group
Thionyl chloride (SOCl_2)	2-(Chloromethyl)-3-(trifluoromethyl)pyridine	Chloride (Cl^-)
Phosphorus tribromide (PBr_3)	2-(Bromomethyl)-3-(trifluoromethyl)pyridine	Bromide (Br^-)
Methanesulfonyl chloride (MsCl)	[3-(Trifluoromethyl)pyridin-2-yl]methyl methanesulfonate	Mesylate (MsO^-)
p-Toluenesulfonyl chloride (TsCl)	[3-(Trifluoromethyl)pyridin-2-yl]methyl tosylate	Tosylate (TsO^-)

Section 3: Applications in Research and Development

The trifluoromethylpyridine motif is a privileged structure in modern chemistry, and **(3-(Trifluoromethyl)pyridin-2-yl)methanol** serves as a key entry point to this chemical space.[6][7]

[Click to download full resolution via product page](#)

Caption: General workflow for incorporating the scaffold into target molecules.

Pharmaceutical Development

The trifluoromethyl group is known to enhance metabolic stability and improve cell membrane permeability due to its high lipophilicity.^[8] These properties are highly desirable in drug candidates. **(3-(Trifluoromethyl)pyridin-2-yl)methanol** and its derivatives serve as key intermediates in the synthesis of novel therapeutic agents.^[9] Its hydrochloride salt has been specifically noted for its utility in developing drugs targeting neurological disorders.^{[10][11]} The pyridine nitrogen can act as a hydrogen bond acceptor, while the CF₃ group can engage in favorable dipole-dipole or orthogonal multipolar interactions within a protein binding pocket, potentially increasing potency and selectivity.^[12]

Agrochemical Innovation

The trifluoromethylpyridine scaffold is a cornerstone of many modern agrochemicals, including advanced herbicides, fungicides, and insecticides.[13][14] The CF₃ group enhances the potency and environmental persistence of these agents, leading to more effective crop protection.[8] **(3-(Trifluoromethyl)pyridin-2-yl)methanol** is a valuable starting material for creating these complex agrochemicals, allowing for the strategic introduction of this highly effective pharmacophore.[9] Over the last two decades, a significant percentage of newly launched pesticides have been fluorinated, with the trifluoromethyl group being a particularly prevalent feature.[6][7]

Conclusion

(3-(Trifluoromethyl)pyridin-2-yl)methanol is a high-value chemical building block whose strategic importance is rooted in the powerful effects of its trifluoromethyl group. Its well-defined synthesis and versatile reactivity make it an indispensable tool for chemists in both pharmaceutical and agrochemical R&D. By providing access to the privileged trifluoromethylpyridine scaffold, this compound enables the rational design of next-generation molecules with enhanced biological performance. This guide has provided the fundamental knowledge and practical protocols to empower scientists to fully leverage the potential of this versatile intermediate.

References

- Fujikawa, S., & Isogai, M. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Fujikawa, S., & Isogai, M. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.
- Ningbo Inno Pharmchem Co., Ltd. (2025). Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals.
- Jescke, P. (2018). The importance of trifluoromethyl pyridines in crop protection. Pest Management Science, 74(6), 1228-1238.
- Various Authors. (2017). The importance of trifluoromethyl pyridines in crop protection. ResearchGate.
- PubChem. (n.d.). (3-((Trifluoromethyl)thio)pyridin-2-yl)methanol. National Center for Biotechnology Information.
- Facom-UFMS. (n.d.). (3-Trifluoromethyl-Pyridin-2-Yl) Methanol Hydrochloride.
- PrepChem.com. (n.d.). Synthesis of 3-(m-trifluoromethylphenyl)-1-piperidine-carboxaldehyde.

- PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. National Center for Biotechnology Information.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Trifluoromethyl Effect: Enhancing Bioactivity with 3-(Trifluoromethyl)pyridine.
- PubChem. (n.d.). 3-Nitro-4-(trifluoromethyl)picolinaldehyde. National Center for Biotechnology Information.
- Sunway Pharm Ltd. (n.d.). 3-(trifluoromethyl)picolinaldehyde.
- MDPI. (n.d.). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O₂CCF₂SO₂F)₂] Reagent.
- ChemBK. (2024). (6-(trifluoromethyl)pyridin-3-yl)methanol.
- Refubium - Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds.
- Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.
- PubChemLite. (n.d.). (2-(trifluoromethyl)pyridin-3-yl)methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3-TRIFLUOROMETHYL-PYRIDIN-2-YL) METHANOL CAS#: 131747-44-9 [amp.chemicalbook.com]
- 3. (3-TRIFLUOROMETHYL-PYRIDIN-2-YL) METHANOL CAS#: 131747-44-9 [m.chemicalbook.com]
- 4. jk-sci.com [jk-sci.com]
- 5. 3-(trifluoromethyl)picolinaldehyde - CAS:131747-62-1 - Sunway Pharm Ltd [3wpharm.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. nbino.com [nbino.com]
- 9. chemimpex.com [chemimpex.com]
- 10. FCKeditor - Resources Browser [facom.ufms.br]
- 11. jk-sci.com [jk-sci.com]
- 12. nbino.com [nbino.com]
- 13. The importance of trifluoromethyl pyridines in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Potential applications of (3-(Trifluoromethyl)pyridin-2-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143819#potential-applications-of-3-trifluoromethyl-pyridin-2-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com